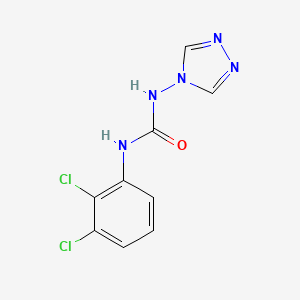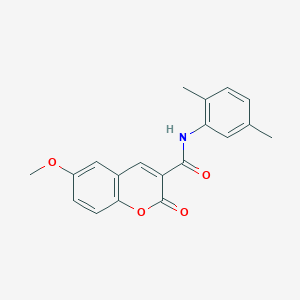
N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide, also known as BDG or N-(2-Bromo-4-methylphenyl)-N,N-diethylglycinamide, is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological tool. BDG is a derivative of the neurotransmitter glycine and has been studied for its effects on neurotransmission and its potential as a therapeutic agent.
作用機序
N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide acts as a positive allosteric modulator of glycine receptors, which are ion channels that are involved in the regulation of neurotransmission. By binding to glycine receptors, N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide enhances the activity of these receptors and increases the flow of chloride ions into the neuron, leading to hyperpolarization and decreased excitability.
Biochemical and Physiological Effects
N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmission, the enhancement of inhibitory synaptic transmission, and the reduction of seizure activity in animal models. N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide has also been shown to have anxiolytic and antipsychotic effects in animal models.
実験室実験の利点と制限
N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide has several advantages for use in lab experiments, including its ability to modulate the activity of glycine receptors and its potential as a therapeutic agent for neurological disorders. However, N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide has several limitations, including its low solubility in water and its limited bioavailability in vivo.
将来の方向性
There are several potential future directions for research on N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide, including the development of more potent and selective analogs, the investigation of its therapeutic potential in the treatment of neurological disorders, and the exploration of its potential as a tool for studying glycine receptor function and neurotransmission. Additionally, further research is needed to fully understand the biochemical and physiological effects of N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide and its potential limitations as a pharmacological tool.
合成法
N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide can be synthesized through a multistep process involving the reaction of 2-bromo-4-methylbenzoyl chloride with diethylglycine in the presence of a base. The resulting intermediate is then treated with lithium aluminum hydride to yield the final product, N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide.
科学的研究の応用
N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide has been studied for its potential as a pharmacological tool in scientific research. It has been shown to modulate the activity of glycine receptors, which are important in the regulation of neurotransmission. N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide has also been studied for its potential as a therapeutic agent in the treatment of neurological disorders such as epilepsy and schizophrenia.
特性
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(diethylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c1-4-16(5-2)9-13(17)15-12-7-6-10(3)8-11(12)14/h6-8H,4-5,9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMVNEPXUMQXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1'-ethyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5694604.png)


![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5694634.png)


![(cyanomethyl)[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5694657.png)


![N-allyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5694673.png)

